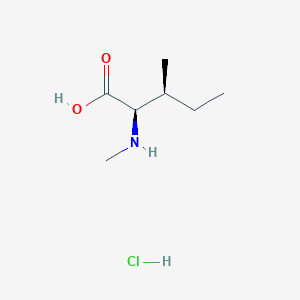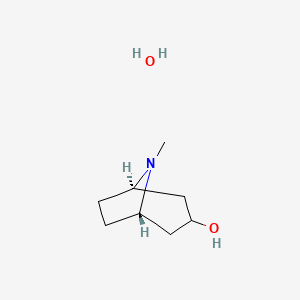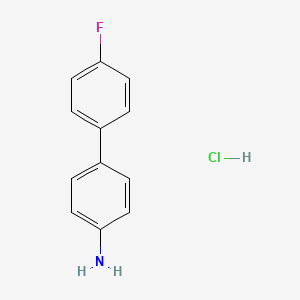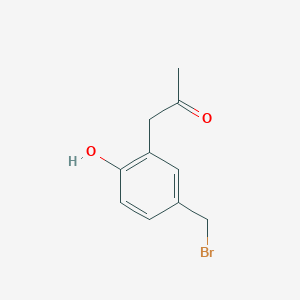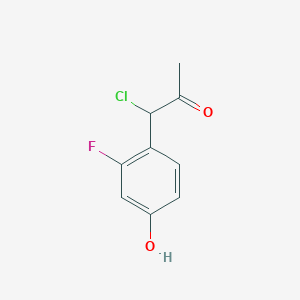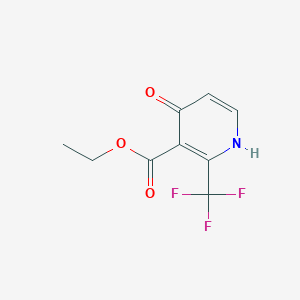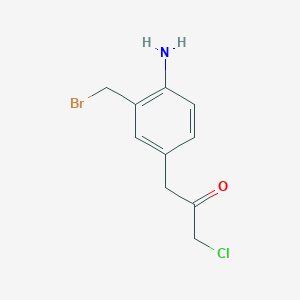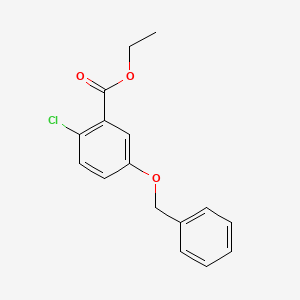
(1-(tert-butoxycarbonyl)-1H-imidazol-2-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(tert-butoxycarbonyl)-1H-imidazol-2-yl)boronic acid is a boronic acid derivative that features a tert-butoxycarbonyl (Boc) protecting group attached to an imidazole ring. This compound is of significant interest in organic synthesis due to its unique reactivity and stability, making it a valuable intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-(tert-butoxycarbonyl)-1H-imidazol-2-yl)boronic acid typically involves the protection of the imidazole ring with a tert-butoxycarbonyl group followed by the introduction of the boronic acid functionality. One common method involves the reaction of imidazole with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide to form the Boc-protected imidazole. This intermediate is then subjected to borylation using a boron reagent such as bis(pinacolato)diboron (B2pin2) under palladium-catalyzed conditions to yield the desired boronic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The use of flow microreactor systems has been reported to be more efficient, versatile, and sustainable compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
(1-(tert-butoxycarbonyl)-1H-imidazol-2-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction for forming carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid for Boc deprotection.
Major Products
Suzuki-Miyaura Coupling: Biaryl or substituted alkene products.
Oxidation: Alcohols or ketones.
Substitution: Free imidazole derivatives.
Applications De Recherche Scientifique
(1-(tert-butoxycarbonyl)-1H-imidazol-2-yl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the development of boron-containing compounds for biological studies, including enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential in drug discovery and development, particularly in the design of boron-based therapeutics.
Mécanisme D'action
The mechanism of action of (1-(tert-butoxycarbonyl)-1H-imidazol-2-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the boron moiety to the target molecule. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Boc-indole-2-boronic acid: Similar in structure but with an indole ring instead of an imidazole ring.
N-Boc-pyrazole-4-boronic acid: Features a pyrazole ring and is used in similar coupling reactions.
tert-Butoxycarbonyl-protected amino acid boronic acids: Used in peptide synthesis and other organic transformations.
Uniqueness
(1-(tert-butoxycarbonyl)-1H-imidazol-2-yl)boronic acid is unique due to its combination of the Boc-protected imidazole ring and boronic acid functionality, which provides a versatile platform for various chemical transformations. Its stability and reactivity make it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling .
Propriétés
Formule moléculaire |
C8H13BN2O4 |
|---|---|
Poids moléculaire |
212.01 g/mol |
Nom IUPAC |
[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-2-yl]boronic acid |
InChI |
InChI=1S/C8H13BN2O4/c1-8(2,3)15-7(12)11-5-4-10-6(11)9(13)14/h4-5,13-14H,1-3H3 |
Clé InChI |
ZOHWQKBDNYMSIL-UHFFFAOYSA-N |
SMILES canonique |
B(C1=NC=CN1C(=O)OC(C)(C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



